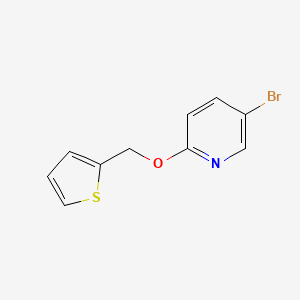
5-Chloro-6-nitro-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-nitro-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the indanone family Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-nitro-2,3-dihydro-1H-inden-1-one typically involves the nitration of 5-chloro-1-indanone. The process begins with the preparation of 5-chloro-1-indanone, which can be synthesized through a Friedel-Crafts acylation reaction involving 3-chlorobenzaldehyde and propionic acid . The nitration of 5-chloro-1-indanone is then carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
5-Chloro-6-nitro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol or water).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Chloro-6-amino-1-indanone.
Substitution: 5-substituted-6-nitro-1-indanone derivatives.
Oxidation: Oxidized derivatives of this compound.
科学研究应用
5-Chloro-6-nitro-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new drugs targeting various diseases.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals
作用机制
The mechanism of action of 5-Chloro-6-nitro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic substitution reactions, further modifying the compound’s activity. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
5-Chloro-1-indanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-1-indanone:
5-Bromo-6-nitro-1-indanone: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications
Uniqueness
5-Chloro-6-nitro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound for research and industrial applications .
属性
分子式 |
C9H6ClNO3 |
|---|---|
分子量 |
211.60 g/mol |
IUPAC 名称 |
5-chloro-6-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6ClNO3/c10-7-3-5-1-2-9(12)6(5)4-8(7)11(13)14/h3-4H,1-2H2 |
InChI 键 |
CYKKWXVKSIKLJM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2=CC(=C(C=C21)Cl)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
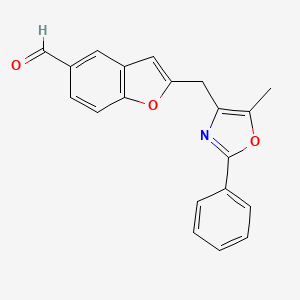
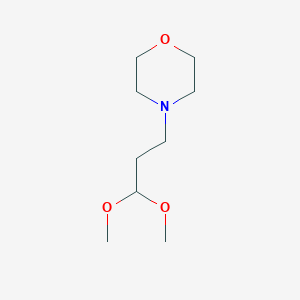
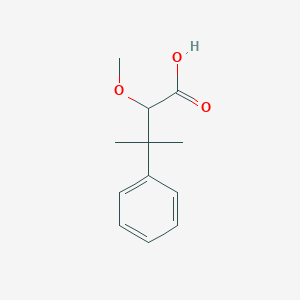
![6-Methyl-2,3-di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8470486.png)
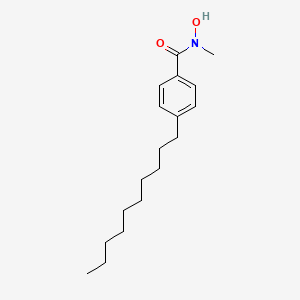
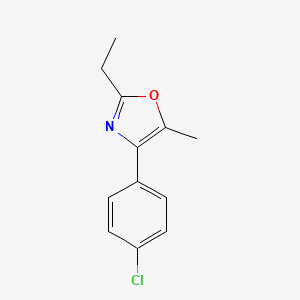



![4-isobutoxy-3-[(2-phenyl-1H-indol-1-yl)methyl]benzaldehyde](/img/structure/B8470515.png)
![4-(6-Bromo-imidazo[1,2-a]pyrazin-8-ylamino)-benzonitrile](/img/structure/B8470520.png)


